7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one
Description
7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of oxygen and nitrogen atoms within a rigid bicyclic framework, which imparts distinct chemical properties.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
7-(methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one |
InChI |
InChI=1S/C9H13NO3/c1-12-5-8-2-9(3-8)6-13-7(11)10(9)4-8/h2-6H2,1H3 |
InChI Key |
LDHRVBWEQYVPRP-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC3(C1)COC(=O)N3C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one involves several steps. One common synthetic route starts with the photochemical cross-addition of N-tert-butoxycarbonyl-N-allyl-N-vinyl amide, followed by oxidation to form the desired ketone . The reaction conditions typically involve the use of specific reagents and catalysts to ensure regioselective introduction and transformation of substituents at the carbon atoms . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a precursor to conformationally constrained β-amino acids, which are valuable in the study of peptide folding and structure . In biology and medicine, its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development. Additionally, its rigid framework and functional group diversity make it useful in the design of novel materials and catalysts.
Mechanism of Action
The mechanism by which 7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its rigid structure allows for specific binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one include other tricyclic structures with oxygen and nitrogen atoms. For example, C1-substituted 2-azabicyclo[2.1.1]hexanes are structurally related and share some chemical properties 7-(Methoxymethyl)-3-oxa-5-azatricyclo[511
Biological Activity
7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on available research and data.
Chemical Structure
The compound belongs to a class of heterocyclic compounds characterized by a tricyclic structure containing nitrogen and oxygen atoms. Its molecular formula can be represented as C₁₃H₁₅N₁O₃, which highlights the presence of methoxy and azatricyclo features that may contribute to its biological properties.
Synthesis
The synthesis of 7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one typically involves multi-step organic reactions that include cyclization and functional group modifications. While specific synthetic pathways have been documented in patents, details regarding the exact methods used in laboratory settings remain limited.
Antiproliferative Effects
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related methoxy-substituted compounds have shown IC50 values ranging from 1.2 μM to 5.3 μM against MCF-7 breast cancer cells . Although direct studies on 7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one are scarce, its structural analogs suggest potential efficacy in inhibiting cancer cell growth.
Antioxidant Activity
Antioxidant properties are crucial for compounds aimed at mitigating oxidative stress-related diseases. Preliminary data from related compounds indicate that they can reduce reactive oxygen species (ROS) levels in cellular environments, enhancing their therapeutic potential . The antioxidant capacity of 7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one remains to be thoroughly investigated.
Antimicrobial Properties
Certain derivatives of tricyclic compounds have shown promising antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported as low as 8 μM . While specific data for the target compound is not available, this suggests a potential for antimicrobial applications.
Case Studies
A review of literature reveals limited direct case studies on 7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one; however, investigations into similar compounds provide insight into possible biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
